1-Bromo-2-fluoro-3-(trichloromethoxy)benzene
Overview
Description
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is a halogenated aromatic organic compound. It belongs to the group of trifluoromethylarenes and is used in various scientific experiments as a building block in the synthesis of biologically active molecules.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-fluoro-3-(trichloromethoxy)benzene using bromine in the presence of a catalyst. Industrial production methods often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Diels-Alder Reactions: It can undergo Diels-Alder reactions with dienes to form cyclic compounds.
Common reagents used in these reactions include lithium diisopropylamide (LDA) and other strong bases or acids, depending on the desired reaction pathway . Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound undergoes similar reactions and is used in similar applications.
1-Bromo-2-fluoro-3-trifluoromethylbenzene: Another halogenated aromatic compound with comparable properties and uses.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and applications in scientific research.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCHOPCECFMUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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